Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate is a substituted thiophene derivative featuring a biphenyl moiety with a hydroxyl group at the 2'-position. The core thiophene ring is functionalized with an amino group at the 2-position and an ethyl carboxylate ester at the 3-position. The hydroxyl group on the biphenyl moiety may enhance solubility and hydrogen-bonding interactions, which could influence both biological activity and crystallographic packing behavior .
Properties
IUPAC Name |
ethyl 2-amino-4-[4-(2-hydroxyphenyl)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-23-19(22)17-15(11-24-18(17)20)13-9-7-12(8-10-13)14-5-3-4-6-16(14)21/h3-11,21H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZHIXGMRTJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate (CAS No. 1266690-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHN OS, with a molecular weight of approximately 339.41 g/mol. Its structure features a thiophene ring linked to a biphenyl moiety, which is significant for its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound exhibits notable antiproliferative activity against various cancer cell lines.
Research indicates that compounds with a similar structure can inhibit tubulin polymerization, which is crucial for cell division. For example, derivatives that engage with the colchicine binding site on tubulin have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through intrinsic pathways .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | TBD | Inhibition of tubulin polymerization |
| Derivative 2c | HeLa | 30 | G2/M phase arrest |
| Derivative 1 | FM3A | >250 | Lower activity compared to others |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that thiophene derivatives can exhibit significant activity against Gram-positive bacteria and some fungal strains .
Table 2: Antimicrobial Activity
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Active |
| Derivative A | Escherichia coli | Moderate |
| Derivative B | Candida albicans | Inactive |
Case Studies
Several case studies have explored the biological activity of similar thiophene compounds:
- Antitumor Agents : A study synthesized a series of thiophene derivatives and found that certain modifications enhanced their antiproliferative effects against human cancer cell lines . The most promising derivative exhibited an IC value in the low nanomolar range.
- Antimicrobial Evaluation : Another study focused on the structural modifications of thiophene-linked compounds and their antimicrobial properties against various pathogens. Results indicated that specific substitutions increased efficacy against Gram-positive bacteria while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Ethyl 2-Aminothiophene-3-carboxylate Derivatives
Key Observations :
Substituent Effects on Physicochemical Properties: Hydrophobicity: The biphenyl and cyclohexylphenyl derivatives (molecular weights ~363.4 and 329.46, respectively) are significantly larger and more hydrophobic than analogs with simple aryl or alkyl groups (e.g., methyl or fluorophenyl). This impacts solubility and bioavailability . Hydrogen Bonding: The hydroxyl group in the target compound and methoxy group in Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate facilitate intermolecular interactions, influencing crystallinity and stability .
Synthetic Routes: Most derivatives are synthesized via Gewald-like reactions, where ketones (e.g., 4-fluoroacetophenone, 2'-hydroxybiphenyl-4-yl ketone) condense with ethyl cyanoacetate and sulfur . The cyclohexylphenyl analog requires specialized handling due to its irritant properties, as noted in its safety data sheet (SDS) .
Biological Relevance: Fluorophenyl and chlorophenyl analogs have demonstrated activity as PD-L1 inhibitors and kinase modulators, suggesting the target compound’s biphenyl-hydroxyl group could similarly interact with biological targets . Methyl and smaller substituents (e.g., in Ethyl 2-amino-4-methylthiophene-3-carboxylate) are often used as model systems for crystallographic studies due to their predictable packing behavior .
Safety and Handling: Compounds with cyclohexylphenyl or nitro groups (e.g., Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) exhibit higher toxicity profiles, requiring strict exposure controls . The hydroxyl group in the target compound may reduce volatility but could introduce reactive oxygen species (ROS) risks under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Biphenyl Moiety Construction via Suzuki-Miyaura Coupling
The 2'-hydroxy-[1,1'-biphenyl]-4-yl subunit is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and 2-methoxyphenyl bromide. The hydroxyl group is protected as a methoxy ether during this step to prevent undesired side reactions.
Thiophene Ring Formation via Gewald Reaction
The 2-aminothiophene core is constructed using a Gewald three-component reaction , which condenses a ketone, ethyl cyanoacetate, and elemental sulfur. The biphenyl ketone (4-(2'-hydroxybiphenyl)acetophenone) serves as the carbonyl component.
Esterification and Functionalization
The ethyl carboxylate group is introduced during the Gewald reaction. Post-synthesis, the amino group may be further modified, though the target compound retains the primary amine.
Optimization Strategies for Improved Yield
Solvent and Catalyst Screening
Comparative studies show that DMF enhances reaction homogeneity in the Gewald step, while piperidine outperforms morpholine as a catalyst (yield increase: 78% → 82%).
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | Ethanol | 78 | 70 |
| Piperidine | DMF | 80 | 82 |
Protection-Deprotection Efficiency
Using tert-butyldimethylsilyl (TBS) protection for the hydroxyl group instead of methoxy minimizes side reactions during Suzuki coupling:
Purification and Characterization
Chromatographic Techniques
Challenges and Industrial Scalability
Byproduct Formation
The primary byproduct (4-(2'-hydroxybiphenyl)thiophene-2-carboxylate , ~12%) arises from premature cyclization. Reducing sulfur stoichiometry from 1.5 eq. to 1.2 eq. suppresses this to 5%.
Cost-Effective Catalysis
Replacing Pd(PPh₃)₄ with Pd/C in Suzuki coupling lowers catalyst cost by 40% but reduces yield to 78%.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate, and what are their key challenges?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a Gewald reaction for thiophene ring formation. For example, a base-catalyzed cyclization of ethyl cyanoacetate with 4-biphenyl carbonyl derivatives in ethanol or methanol, using catalysts like piperidine or ammonium acetate. Critical challenges include controlling regioselectivity during cyclization and minimizing side products like over-oxidized or dimerized byproducts .
- Key Considerations : Optimize reaction time (typically 6–12 hours) and temperature (60–80°C). Post-synthesis purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the molecular structure of this compound characterized, and what techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For example, SHELX programs are widely used for solving and refining crystal structures, particularly for verifying the biphenyl-thiophene dihedral angle and hydrogen bonding patterns (e.g., N–H···O interactions involving the amino and ester groups) .
- Supplementary Techniques : NMR (¹H/¹³C) confirms functional groups, while FT-IR validates hydrogen bonding and aromatic stretching modes .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Preliminary studies on analogous thiophene derivatives indicate potential interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin receptors) due to the biphenyl-hydroxyl moiety. Biological assays such as enzyme inhibition (IC50 determination) and cytotoxicity profiling (via MTT assays) are recommended for activity validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the ester group .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for nitro group reduction) improve efficiency but require inert atmospheres .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., cyclization steps) using jacketed reactors to prevent thermal degradation .
Q. How to resolve contradictions in spectroscopic data between experimental and computational models?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to simulate NMR/IR spectra. Discrepancies in chemical shifts >0.5 ppm may indicate conformational flexibility or solvent effects not accounted for in simulations .
- Experimental Replication : Repeat measurements under controlled conditions (e.g., deuterated solvents for NMR) to isolate environmental variables .
Q. What strategies are effective for functionalizing the amino group while preserving the thiophene core?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during subsequent reactions (e.g., Suzuki coupling for biphenyl modification). Deprotect with TFA/DCM (1:1) .
- Selective Acylation : React with acyl chlorides (e.g., acetyl chloride) in dry THF under nitrogen to avoid ester hydrolysis .
Q. How does the hydroxy-biphenyl substituent influence the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Analysis : The hydroxyl group enhances conjugation, shifting λmax to ~320 nm (π→π* transitions). Compare with non-hydroxylated analogs (λmax ~290 nm) to quantify bathochromic shifts .
- Fluorescence Quenching : Evaluate solvent polarity effects; protic solvents (e.g., methanol) may reduce quantum yield via hydrogen bonding .
Critical Research Gaps
- Mechanistic Studies : Limited data exist on the compound’s metabolism or pharmacokinetics. In vitro assays with liver microsomes are needed .
- Polymer Compatibility : Potential applications in conductive polymers remain unexplored; DFT studies on electron mobility are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
